molecular formula C9H5ClF2N2 B571997 3-Chloro-7,8-difluoroquinolin-4-amine CAS No. 1211408-87-5

3-Chloro-7,8-difluoroquinolin-4-amine

Cat. No.: B571997
CAS No.: 1211408-87-5
M. Wt: 214.6
InChI Key: XOYBMPNXKOTEJY-UHFFFAOYSA-N
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Description

3-Chloro-7,8-difluoroquinolin-4-amine is a halogenated quinoline derivative characterized by a chloro substituent at position 3 and fluorine atoms at positions 7 and 8 of the quinoline scaffold, with an amine group at position 2. Its molecular formula is C₉H₅ClF₂N₂, and it is structurally related to other 4-aminoquinolines, which are widely studied for their pharmacological and material science applications .

Properties

CAS No.

1211408-87-5

Molecular Formula

C9H5ClF2N2

Molecular Weight

214.6

IUPAC Name

3-chloro-7,8-difluoroquinolin-4-amine

InChI

InChI=1S/C9H5ClF2N2/c10-5-3-14-9-4(8(5)13)1-2-6(11)7(9)12/h1-3H,(H2,13,14)

InChI Key

XOYBMPNXKOTEJY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)N)Cl)F)F

Synonyms

4-Amino-3-chloro-7,8-difluoroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-Chloro-7,8-difluoroquinolin-4-amine and related quinoline derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Chloro-7,8-difluoroquinolin-4-amine C₉H₅ClF₂N₂ Cl (3), F (7,8), NH₂ (4) 214.60 1602975-52-9 Potential kinase inhibitor scaffold; halogenated for enhanced reactivity
7,8-Difluoroquinolin-4-amine C₉H₆F₂N₂ F (7,8), NH₂ (4) 180.16 318685-32-4 Simpler scaffold; lacks chloro group; used in medicinal chemistry studies
3-Bromo-8-fluoroquinolin-4-amine C₉H₆BrFN₂ Br (3), F (8), NH₂ (4) 257.06 Not provided Bromine substitution may increase lipophilicity vs. chloro analogs
3,8-Dichloroquinolin-4-amine C₉H₆Cl₂N₂ Cl (3,8), NH₂ (4) 213.06 1210204-57-1 Dual chloro substituents; possible antibacterial applications
6,8-Dichloroquinolin-4-amine C₉H₅Cl₂N₂ Cl (6,8), NH₂ (4) 218.06 929339-40-2 Substitution at 6 and 8 positions; structural isomer of 3,8-dichloro analog

Key Observations:

Bromine substitution (as in 3-Bromo-8-fluoroquinolin-4-amine) increases molecular weight and lipophilicity, which may alter pharmacokinetic properties .

Fluorine Substitution: Fluorine atoms at positions 7 and 8 improve metabolic stability and membrane permeability, a feature shared with 7,8-Difluoroquinolin-4-amine .

Synthetic Accessibility: Compounds like 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine are synthesized via one-step protocols involving nucleophilic aromatic substitution, suggesting that similar methods could apply to 3-Chloro-7,8-difluoroquinolin-4-amine .

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